molecular formula C10H9N3O2 B1584633 2-(Quinazolin-4-ylamino)acetic acid CAS No. 55040-11-4

2-(Quinazolin-4-ylamino)acetic acid

Cat. No.: B1584633
CAS No.: 55040-11-4
M. Wt: 203.2 g/mol
InChI Key: GQLYDNMTAYXPLC-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylamino)acetic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

(Quinazolin-4-ylamino)acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase, where it exhibits inhibitory activity . This interaction is significant as it can influence metabolic pathways involving glucose metabolism. Additionally, (Quinazolin-4-ylamino)acetic acid has shown potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa by interacting with quorum sensing transcriptional regulators .

Cellular Effects

The effects of (Quinazolin-4-ylamino)acetic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, derivatives of quinazoline compounds have demonstrated antiproliferative activities, inducing apoptosis and cell cycle arrest . This suggests that (Quinazolin-4-ylamino)acetic acid could potentially modulate similar pathways, impacting cell function and viability.

Molecular Mechanism

At the molecular level, (Quinazolin-4-ylamino)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on α-glucosidase involves binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, molecular docking studies have shown that quinazoline derivatives can interact with bacterial quorum sensing regulators, disrupting their function and thereby inhibiting biofilm formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Quinazolin-4-ylamino)acetic acid can change over time. Studies have indicated that its stability and degradation can influence its long-term effects on cellular function. For instance, the antimicrobial activity of quinazoline derivatives has been observed to persist over extended periods, suggesting that (Quinazolin-4-ylamino)acetic acid may have similar temporal effects . Detailed studies on its stability and degradation are necessary to fully understand these temporal dynamics.

Dosage Effects in Animal Models

The effects of (Quinazolin-4-ylamino)acetic acid vary with different dosages in animal models. Higher doses have been associated with increased efficacy in inhibiting target enzymes and cellular processes. There is also a risk of toxic or adverse effects at elevated doses. For example, studies on quinazoline derivatives have shown that while they are effective at certain concentrations, higher doses can lead to toxicity . Therefore, careful dosage optimization is crucial for therapeutic applications.

Metabolic Pathways

(Quinazolin-4-ylamino)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibitory effect on α-glucosidase highlights its role in glucose metabolism . Additionally, its interactions with bacterial quorum sensing regulators suggest involvement in metabolic pathways related to bacterial communication and biofilm formation .

Transport and Distribution

The transport and distribution of (Quinazolin-4-ylamino)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, quinazoline derivatives have been shown to be distributed within bacterial cells, impacting their ability to form biofilms . Similar mechanisms may govern the distribution of (Quinazolin-4-ylamino)acetic acid in other cell types.

Subcellular Localization

The subcellular localization of (Quinazolin-4-ylamino)acetic acid can significantly impact its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, quinazoline derivatives have been observed to localize within bacterial cells, where they exert their antimicrobial effects . Understanding the subcellular localization of (Quinazolin-4-ylamino)acetic acid is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of anthranilic acid with formamide to form quinazolin-4-one, which is then reacted with chloroacetic acid to introduce the amino acetic acid group . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of 2-(Quinazolin-4-ylamino)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Quinazolin-4-ylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinazolin-4-ylamino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(quinazolin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYDNMTAYXPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352096
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-11-4
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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